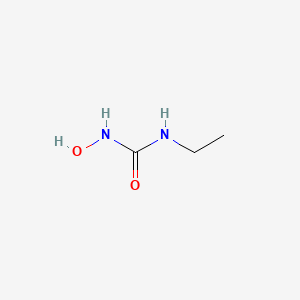

1-Ethyl-3-hydroxyurea

Descripción general

Descripción

“1-Ethyl-3-hydroxyurea” is a chemical compound with the molecular formula C3H8N2O2 . Its molecular weight is 104.11 . It is related to hydroxyurea, a well-known genotoxic agent .

Synthesis Analysis

A method for synthesizing hydroxyurea and its polymers has been developed. The method involves transforming locally available cheap raw materials (biuret) into ethyl allophone, then to ethyl carbamate, and finally to hydroxyurea by its reaction with hydroxylamine hydrochloride .

Aplicaciones Científicas De Investigación

Analytical Detection and Quantification

1-Ethyl-3-hydroxyurea, commonly known as hydroxyurea, is used in various analytical methods. A notable application is in the determination of hydroxyurea in biological samples like serum, plasma, or urine using gas chromatography-mass spectrometry (GC-MS). This technique involves extraction, derivatization, and quantitation against calibrators, demonstrating its utility in clinical and pharmacological studies (Scott, Neville, & Garg, 2010).

Sickle Cell Disease Management

Hydroxyurea's efficacy in sickle cell disease (SCD) treatment is well-established. It's been shown to decrease plasma endothelin-1 levels, a factor contributing to SCD complications. The drug's role in reducing circulating endothelin-1, a vasoconstrictive stimulus, adds to its beneficial effects in SCD management (Lapouméroulie et al., 2005).

Qualitative Analysis for Drug Identification

The qualitative analysis of hydroxyurea is crucial for verifying its purity and identity, especially in pharmaceutical preparations. Techniques like IR and UV spectroscopy, alongside TLC, are employed for this purpose. This analytical rigor ensures the drug's consistency and efficacy in clinical use (Santos et al., 2020).

Impact on Gene Expression

Research indicates that hydroxyurea influences gene expression. For instance, its effects on PRV-1 expression in essential thrombocythemia and polycythemia vera have been studied, revealing its impact on gene regulation as part of its therapeutic action (Johansson et al., 2004).

Molecular Docking and Quantum Chemical Analyses

Hydroxyurea and its derivatives are studied through molecular docking and quantum chemical analyses. These investigations help understand the molecular structure and its potential biological activity, crucial for developing new therapeutic applications (Charanya et al., 2018).

Cell Killing Mechanisms in Chemotherapy

Hydroxyurea's role as an inhibitor of ribonucleotide reductase, along with its cell-killing mechanisms, is a key area of study in chemotherapy. Its ability to induce DNA damage, oxidative stress, and cell death, especially in cancer treatment, is an ongoing area of research (Singh & Xu, 2016).

Mecanismo De Acción

Target of Action

The primary target of 1-Ethyl-3-hydroxyurea, a derivative of hydroxyurea, is the enzyme ribonucleotide reductase . This enzyme plays a crucial role in DNA synthesis by converting ribonucleotides to deoxyribonucleotides .

Mode of Action

This compound interacts with its target by inhibiting the activity of ribonucleotide reductase . This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, effectively halting the cell cycle at the G1/S phase . This mechanism also has radiation sensitizing activity by maintaining cells in the G1 phase and interfering with DNA repair .

Biochemical Pathways

The action of this compound affects the DNA synthesis pathway. By inhibiting ribonucleotide reductase, it disrupts the production of deoxyribonucleotides, essential building blocks for DNA replication . This disruption can lead to cell cycle arrest and potential cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Hydroxyurea is well absorbed after oral administration . It is metabolized in the liver and excreted in urine . The half-life of hydroxyurea is approximately 1.9 to 3.9 hours . These properties may impact the bioavailability and efficacy of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA synthesis and potential cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells, making it a potential candidate for antineoplastic therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound . Furthermore, the compound’s effectiveness can be influenced by the physiological environment, including the presence of other drugs, the patient’s metabolic state, and disease-specific factors .

Direcciones Futuras

Future research directions to optimize hydroxyurea therapy, a related compound, include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Similar future directions could be applicable for “1-Ethyl-3-hydroxyurea”.

Análisis Bioquímico

Biochemical Properties

1-Ethyl-3-hydroxyurea, similar to hydroxyurea, is known to inhibit ribonucleotide reductase, which causes a depletion of the deoxyribonucleotide pool and dramatically reduces cell proliferation . This interaction with enzymes and proteins plays a significant role in biochemical reactions.

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. For instance, hydroxyurea can induce cellular senescence in both healthy and transformed cells in vitro, in part, because of increased reactive oxygen species (ROS) . It’s plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Studies on hydroxyurea suggest that it has rapid absorption, distribution, and clearance . It’s possible that this compound may have similar characteristics, including stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on this compound in animal models are lacking, research on hydroxyurea suggests that it can have varying effects at different dosages . It’s plausible that this compound may have similar dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

Hydroxyurea is known to induce the eNOS-cGMP pathway in endothelial cells . It’s possible that this compound may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Transport and Distribution

Research suggests that hydroxyurea is a substrate for specific solute carrier transporters, including organic cation/carnitine transporters and organic anion transporting polypeptides . These transporters could potentially play a role in the transport and distribution of this compound within cells and tissues.

Propiedades

IUPAC Name |

1-ethyl-3-hydroxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2-4-3(6)5-7/h7H,2H2,1H3,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWNKYXWTZJASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205716 | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5710-11-2 | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005710112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-ethyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

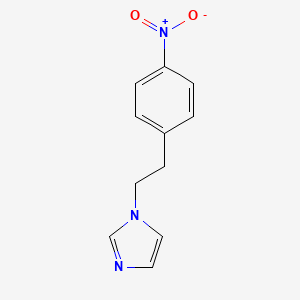

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

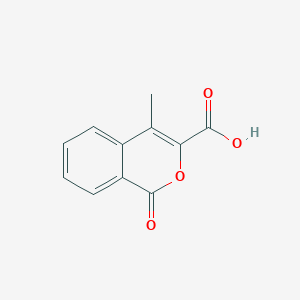

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-3-phenylprop-2-enyl]butanedioic acid](/img/structure/B3053876.png)